molecular formula C18H18N4O B11039532 4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11039532
M. Wt: 306.4 g/mol
InChI Key: WLNVMTVQNOHGHI-UHFFFAOYSA-N
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Description

4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-aminobenzophenone in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,3-dimethyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific fusion of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

4-amino-1,3-dimethyl-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C18H18N4O/c1-10-15-17(19)16-13(20-18(15)22(2)21-10)8-12(9-14(16)23)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H2,19,20)

InChI Key

WLNVMTVQNOHGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=C12)N)C

Origin of Product

United States

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